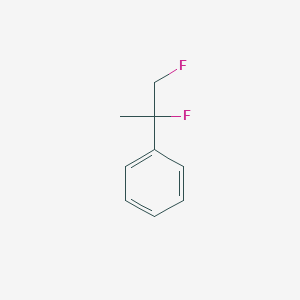
(1,2-Difluoropropan-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,2-Difluoropropan-2-yl)benzene is an organic compound that features a benzene ring substituted with a difluoropropyl group This compound is part of the aromatic hydrocarbons family, known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,2-Difluoropropan-2-yl)benzene typically involves the electrophilic aromatic substitution reaction. One common method is the Friedel-Crafts alkylation, where benzene reacts with a difluoropropyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually require an anhydrous environment and temperatures ranging from 0°C to 50°C .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: (1,2-Difluoropropan-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution reactions are common, where the benzene ring reacts with electrophiles to form substituted products.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction Reactions: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst, converting the difluoropropyl group to a propyl group.
Common Reagents and Conditions:
Electrophilic Substitution: Aluminum chloride, sulfuric acid, and nitric acid are commonly used reagents.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Major Products:
Substitution: Various substituted benzene derivatives.
Oxidation: Carboxylic acids, ketones.
Reduction: Propylbenzene.
Scientific Research Applications
(1,2-Difluoropropan-2-yl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of (1,2-Difluoropropan-2-yl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The fluorine atoms enhance the compound’s reactivity by withdrawing electron density from the benzene ring, making it more susceptible to electrophilic attack. This property is exploited in various chemical reactions to achieve desired transformations .
Comparison with Similar Compounds
- (1,1-Difluoro-2-propanyl)benzene
- (1,3-Difluoropropan-2-yl)benzene
- (1,2-Dichloropropan-2-yl)benzene
Comparison:
- Reactivity: (1,2-Difluoropropan-2-yl)benzene is more reactive than its chlorinated counterparts due to the strong electron-withdrawing effect of fluorine atoms .
- Applications: The fluorinated compound is preferred in pharmaceutical applications for its enhanced metabolic stability compared to chlorinated analogs .
- Stability: Fluorinated compounds generally exhibit higher thermal and chemical stability, making them suitable for various industrial applications .
Properties
CAS No. |
59888-14-1 |
|---|---|
Molecular Formula |
C9H10F2 |
Molecular Weight |
156.17 g/mol |
IUPAC Name |
1,2-difluoropropan-2-ylbenzene |
InChI |
InChI=1S/C9H10F2/c1-9(11,7-10)8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
InChI Key |
CDNXZVNUJRSTMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CF)(C1=CC=CC=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















